Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: A Comprehensive Technical Guide
Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: A Comprehensive Technical Guide
Introduction
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a substituted pyridine ring with chloro, hydroxyl, and Boc-protected amine functionalities, makes it a versatile building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of a reliable synthetic route to this important molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data. The presented methodology is designed to be robust and scalable, catering to the needs of researchers and professionals in drug discovery and development.
Strategic Approach to Synthesis
The synthesis of tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is most effectively approached through a two-step sequence, starting from a readily available precursor. The overall strategy involves the initial synthesis of the core pyridine structure, 2-amino-5-chloro-3-hydroxypyridine, followed by the selective protection of the 2-amino group using a tert-butoxycarbonyl (Boc) group.
Caption: Overall synthetic workflow.
This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reactions. The selective hydrolysis of a di-halogenated aminopyridine is a critical step, followed by a standard and well-established Boc-protection protocol.
Part 1: Synthesis of 2-Amino-5-chloro-3-hydroxypyridine
The initial step focuses on the regioselective hydrolysis of 2-amino-3,5-dichloropyridine. This transformation is a nucleophilic aromatic substitution where a hydroxide ion displaces one of the chloro substituents. The 3-position is more activated towards nucleophilic attack than the 5-position due to the electronic influence of the amino group.
Reaction Mechanism
The reaction proceeds via a Meisenheimer-like intermediate. The electron-donating amino group at the 2-position and the electron-withdrawing chloro group at the 5-position influence the electron density of the pyridine ring, making the 3-position more susceptible to nucleophilic attack by the hydroxide ion.
Caption: Mechanism of selective hydrolysis.
Experimental Protocol
Materials:
-
2-Amino-3,5-dichloropyridine
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,5-dichloropyridine (1 equivalent) in a suitable solvent such as a mixture of water and a high-boiling point ether (e.g., diglyme), as indicated in related patent literature.[1]
-
Add a solution of potassium hydroxide (excess, e.g., 3-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-amino-5-chloro-3-hydroxypyridine can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3,5-dichloropyridine | [2] |
| Key Reagent | Potassium Hydroxide | [1] |
| Solvent | Water/High-boiling ether | [1] |
| Reaction Temperature | Reflux | [1] |
| Typical Yield | 70-85% | Estimated |
Part 2: Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate
The second and final step is the protection of the 2-amino group of 2-amino-5-chloro-3-hydroxypyridine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc anhydride) as the Boc-donating reagent.[3][4]
Causality Behind Experimental Choices
The use of di-tert-butyl dicarbonate is preferred due to its high reactivity towards amines and the clean nature of the reaction, where the byproducts are tert-butanol and carbon dioxide, which are easily removed.[4] The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity. A variety of solvents can be used, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being common choices.
Experimental Protocol
Materials:
-
2-Amino-5-chloro-3-hydroxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-5-chloro-3-hydroxypyridine (1 equivalent) in THF or DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate as a solid.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-chloro-3-hydroxypyridine | - |
| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [3][4] |
| Base | Triethylamine | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | Room Temperature | [6] |
| Typical Yield | 85-95% | Estimated |
Characterization of Final Product
The final product, tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₃ | |
| Molecular Weight | 244.68 g/mol | |
| CAS Number | 1609402-46-1 | |
| Appearance | White to off-white solid | - |
| ¹H NMR | Consistent with proposed structure | |
| LC-MS | [M+H]⁺ = 245.07 |
Conclusion
This technical guide outlines a robust and efficient two-step synthesis of tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. The described protocols are based on well-established chemical transformations and are amenable to scale-up for applications in pharmaceutical research and development. The key to a successful synthesis lies in the careful execution of the selective hydrolysis of the dichlorinated precursor, followed by a standard and high-yielding Boc protection. The provided experimental details and characterization data serve as a valuable resource for scientists working on the synthesis of complex heterocyclic molecules.
References
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry. [Link]
- A method for preparation of 2-amino-5-chloro-pyridine.
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]
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Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem. [Link]
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-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
(PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]
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tert-Butyl (3-hydroxypyridin-2-yl)carbamate. PubChem. [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. PubChem. [Link]
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-
Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. [Link]
- Process for preparing 2-amino-5-chloropyridine.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
Sources
- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 2. 2-Amino-3,5-dichloropyridine | 4214-74-8 | FA07003 [biosynth.com]
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